molecular formula C11H14N2O2 B1335210 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide CAS No. 667437-07-2

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Cat. No.: B1335210
CAS No.: 667437-07-2
M. Wt: 206.24 g/mol
InChI Key: QSYLSFHARIIARB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-yloxy)acetohydrazide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . . It features an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, linked to an acetohydrazide group through an ether linkage.

Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide typically involves the following steps:

Chemical Reactions Analysis

2-(2,3-Dihydro-1H-inden-5-yloxy)acetohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Properties

Research indicates that compounds similar to 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide can act as antagonists or inverse agonists of the ghrelin receptor. This mechanism is particularly relevant for treating conditions such as type 2 diabetes and obesity-related disorders. The modulation of ghrelin signaling can lead to improved glycemic control and reduced insulin resistance, making it a promising candidate for diabetes management .

2. Anticancer Activity

The compound has shown potential in anticancer research. Studies have demonstrated that derivatives of similar structures exhibit significant antitumor activity against various human cancer cell lines. For instance, compounds evaluated through the National Cancer Institute's protocols displayed notable growth inhibition rates, suggesting that this compound could be explored further for its anticancer properties .

Case Study 1: Ghrelin Receptor Antagonism

A study involving the administration of a related compound demonstrated significant reductions in blood glucose levels in murine models of type 2 diabetes. The treatment improved insulin sensitivity and reduced hepatic steatosis, indicating that compounds similar to this compound could play a role in metabolic disease therapies .

Case Study 2: Antitumor Efficacy

In a recent investigation into the anticancer properties of structurally related compounds, researchers found that these compounds exhibited high levels of antimitotic activity against various cancer cell lines. The mean growth inhibition values suggested a strong potential for development into therapeutic agents targeting specific types of cancer .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The acetohydrazide group can form hydrogen bonds with target proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar compounds to 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide include:

The uniqueness of this compound lies in its specific combination of the indene and acetohydrazide groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its anticancer, antimicrobial, and cholinesterase inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene derivatives with acetohydrazide. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

Characterization MethodObserved Values
NMR Chemical Shiftsδ: 2.85–2.97 (m, 6H), 4.48 (s, 2H)
IR Peaks1656 (C=O amide), 1263 (C-O)
Mass SpectrometryConfirmed molecular weight

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole moiety have shown promise in inhibiting cancer cell proliferation.

Case Study: Oxadiazole Derivatives

A study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives had GI50 values in the range of 1.4115.8μM1.41-15.8\,\mu M, suggesting potent anticancer effects .

Antimicrobial Activity

The antimicrobial properties of hydrazone derivatives have also been assessed against various pathogens. In particular, studies have shown that certain hydrazone compounds exhibit significant inhibitory activity against Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (μg/mL)Activity Level
Hydrazone A6.25Highly Active
Hydrazone B12.5Moderately Active
Hydrazone C25Low Activity

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds related to this compound have shown potential as acetylcholinesterase (AChE) inhibitors.

Research Findings

A review highlighted that several hydrazone derivatives demonstrated AChE inhibitory activity with IC50 values significantly lower than standard drugs . This suggests a potential therapeutic application in treating cognitive disorders.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYLSFHARIIARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390659
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-07-2
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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